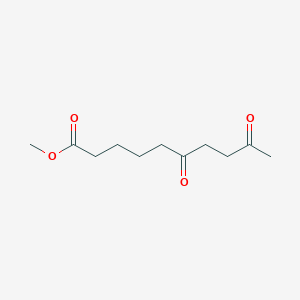
Decanoic acid, 6,9-dioxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 6,9-dioxo-, methyl ester is an organic compound with the molecular formula C11H18O4 It is a derivative of decanoic acid, where the 6th and 9th carbon atoms are oxidized to form ketone groups, and the carboxylic acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 6,9-dioxo-, methyl ester typically involves the oxidation of decanoic acid followed by esterification. One common method is the oxidation of decanoic acid using a strong oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 6th and 9th positions. The resulting 6,9-dioxodecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where decanoic acid is oxidized and esterified in a single step. This can be achieved using a packed bed reactor with a solid acid catalyst to facilitate both oxidation and esterification reactions. The use of such methods ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 6,9-dioxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Decanoic acid, 6,9-dioxo-.
Aplicaciones Científicas De Investigación
Decanoic acid, 6,9-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, fragrances, and as a biodiesel surrogate.
Mecanismo De Acción
The mechanism of action of decanoic acid, 6,9-dioxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially modulating their activity. The ester group can be hydrolyzed to release decanoic acid, which may exert biological effects through its interaction with cellular membranes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid, methyl ester: Lacks the ketone groups at the 6th and 9th positions.
Nonanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one less carbon atom in the chain.
Undecanoic acid, 6,9-dioxo-, methyl ester: Similar structure but with one more carbon atom in the chain.
Uniqueness
This compound is unique due to the presence of two ketone groups at specific positions in the carbon chain, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
210235-33-9 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 6,9-dioxodecanoate |
InChI |
InChI=1S/C11H18O4/c1-9(12)7-8-10(13)5-3-4-6-11(14)15-2/h3-8H2,1-2H3 |
Clave InChI |
NENBBJHGYBWSNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


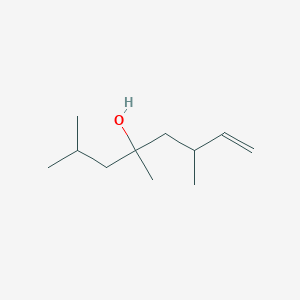
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
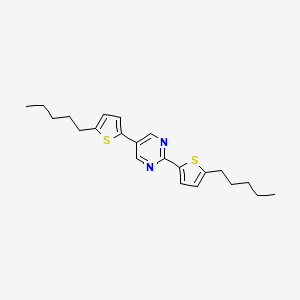
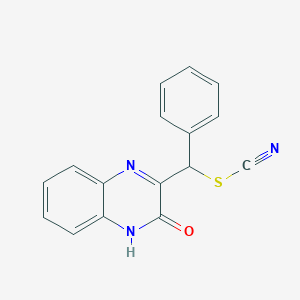
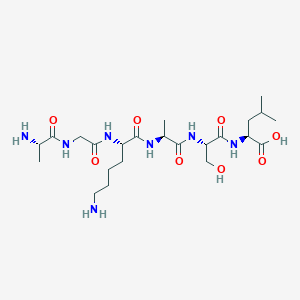
![Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B14241624.png)
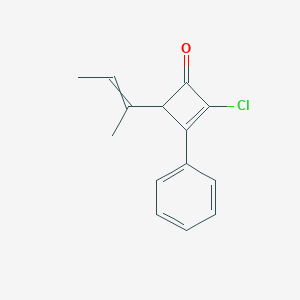
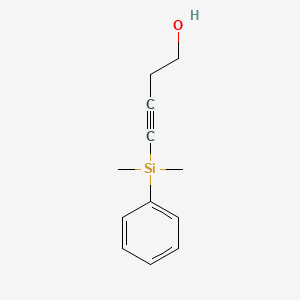
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
